N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide . This systematic name reflects its complex polycyclic structure and functional groups:
- Parent structure : Indeno[1,2-c]isoquinoline, a fused tetracyclic system comprising an indene moiety fused to an isoquinoline scaffold.
- Substituents :
- A sulfonamide group (-SO₂NH-) at position 9 of the indeno[1,2-c]isoquinoline core.
- A 5-oxo (keto) group at position 5.
- A 3-morpholin-4-ylpropyl side chain attached to the sulfonamide nitrogen, featuring a morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) connected via a three-carbon alkyl chain.
The compound’s classification places it within the broader category of sulfonamide derivatives with fused aromatic and heterocyclic systems, commonly investigated for their pharmacological potential.
Synonyms and Registry Identifiers (CAS, UNII, DrugBank)
This compound is recognized by multiple synonyms and registry identifiers across scientific databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 501364-82-5 | |
| UNII | 343SLZ0F89 | |
| DrugBank ID | DB05549 | |
| Common Synonyms | INO-1001 (free base) | |
| 5H-Indeno[1,2-c]isoquinoline-9-sulfonamide derivative | ||
| CHEMBL190434 |
The CAS number (501364-82-5) is critical for unambiguous identification in chemical inventories, while DrugBank ID (DB05549) links it to pharmacological studies.
Structural Descriptors: Molecular Formula, Weight, and SMILES Notation
The compound’s structural characteristics are defined by the following parameters:
| Descriptor | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₄S |
| Molecular Weight | 439.5 g/mol |
| SMILES Notation | C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4 |
Key structural insights :
- The molecular formula (C₂₃H₂₅N₃O₄S) accounts for 23 carbon, 25 hydrogen, 3 nitrogen, 4 oxygen, and 1 sulfur atom.
- The SMILES string encodes the indeno[1,2-c]isoquinoline core, sulfonamide group, and morpholinylpropyl side chain, enabling precise computational modeling.
- The molecular weight (439.5 g/mol) aligns with its mid-sized organic molecule profile, typical of bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVLHHIAUKGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501364-82-5 | |
| Record name | INO-1001 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501364825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INO-1001 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343SLZ0F89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Synthesis and Reaction Parameters
Formation of the Dihydroindeno[1,2-c]Isoquinoline Core
The core structure is synthesized via Friedel-Crafts acylation or cyclocondensation reactions.
- Starting Materials : Indanone derivatives and isoquinoline precursors.
- Reaction Conditions :
Representative Reaction:
$$
\text{Indanone} + \text{Isoquinoline derivative} \xrightarrow{\text{AlCl}_3, \text{Toluene}} \text{Dihydroindeno[1,2-c]isoquinoline-5-one}
$$
Sulfonation at Position 9
Sulfonation introduces the sulfonic acid group, later converted to sulfonamide.
Conversion to Sulfonyl Chloride
The sulfonic acid is activated for amine coupling.
Coupling with 3-Morpholin-4-ylpropylamine
The sulfonyl chloride reacts with 3-morpholin-4-ylpropylamine to form the sulfonamide.
- Conditions :
Reaction Scheme:
$$
\text{Sulfonyl chloride} + \text{H}2\text{N-(CH}2\text{)}_3\text{-Morpholine} \xrightarrow{\text{TEA, DMF}} \text{Target compound}
$$
Optimization and Challenges
Key Parameters Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonation Temp | 0–5°C | Prevents byproducts |
| Coupling Solvent | DMF | Enhances solubility |
| Amine Equivalents | 1.2–1.5 eq | Minimizes waste |
Characterization and Analytical Data
Spectroscopic Confirmation
Alternative Routes and Recent Advances
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
INO-1001 undergoes various chemical reactions, including:
Oxidation: INO-1001 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on INO-1001, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions are typically derivatives of INO-1001 with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for this compound is its anticancer properties. Studies have indicated that it acts as a potent inhibitor of specific cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's efficacy against human tumor cells using the National Cancer Institute's protocols. The results showed significant growth inhibition rates across various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HCT116 | 15.72 | 50.68 |
| MCF7 | 12.53 | 45.00 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapies, particularly due to its selective targeting of malignant cells .
Inhibitory Pathways
Research indicates that this compound may inhibit key enzymes involved in cancer cell metabolism and survival, such as:
- Poly(ADP-ribose) polymerase (PARP) : Involved in DNA repair mechanisms.
- Cyclooxygenase (COX) enzymes : Associated with inflammation and tumor progression.
Molecular docking studies have provided insights into how this compound interacts with these targets, suggesting a strong binding affinity that could lead to effective therapeutic outcomes .
Potential in Metabolic Disorders
Beyond oncology, there is emerging interest in the application of this compound in metabolic disorders. Specifically, it has been identified as a potential inhibitor of GLUT5 (glucose transporter type 5), which plays a crucial role in glucose metabolism.
Case Study: GLUT5 Inhibition
A patent application described the compound's ability to act as a selective inhibitor of GLUT5, potentially offering new avenues for treating conditions like diabetes and obesity by modulating glucose uptake .
Pharmacokinetic Properties
The pharmacokinetic profile of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide has been assessed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Key Findings
- Solubility : The compound exhibits favorable solubility profiles that enhance its bioavailability.
- Stability : Stability studies indicate that the compound maintains its integrity under physiological conditions.
These properties are crucial for evaluating the viability of the compound as a therapeutic agent .
Mechanism of Action
INO-1001 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase (PARP). PARP is a nuclear enzyme that detects and signals DNA damage, facilitating DNA repair. By inhibiting PARP, INO-1001 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP for survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and synthesis can be contextualized by comparing it to analogs described in the literature. Below is a detailed analysis:
Structural Analogues from Indeno-Isoquinoline Derivatives
describes two related compounds:
- N-[6-(3-Aminopropyl)-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl]acetamide (5)
- N-[6-(3-Aminopropyl)-11-hydroxy-5-oxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl]acetamide (6)
Key Observations :
- The morpholinopropyl group in the target compound replaces the aminopropyl chain in Compounds 5 and 6, likely improving pharmacokinetics (e.g., membrane permeability) due to morpholine’s polarity and hydrogen-bonding capacity .
- The sulfonamide group (vs. acetamide in Compounds 5/6) enhances PARP-binding affinity, as sulfonamides are known to interact with NAD⁺-binding pockets in PARP enzymes .
Comparison with Other PARP Inhibitors
lists additional PARP inhibitors, such as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (CAS: 1373431-65-2).
Key Observations :
- Both compounds inhibit PARP but differ in scaffold design. The indeno-isoquinoline core in the target compound may offer superior DNA-binding properties compared to pyrido-phthalazinone derivatives .
- Fluorine substituents in CAS 1373431-65-2 improve metabolic stability, whereas the morpholinopropyl group in the target compound enhances solubility .
Biological Activity
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active molecules, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 425.53 g/mol
- Solubility : Soluble in DMSO; insoluble in water .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting bacterial growth and modulating enzyme activity. This compound's structure suggests potential interactions with targets involved in cancer progression, inflammation, and possibly neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| PC-3 (Prostate) | 15.0 | G2/M phase arrest |
| A549 (Lung) | 10.0 | Inhibition of cell proliferation |
Antibacterial Activity
The sulfonamide moiety contributes to antibacterial efficacy, particularly against Gram-positive bacteria. In vitro studies have shown that this compound demonstrates significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
Case Studies
- Anticancer Study : A study published in Cancer Research revealed that this compound significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in Ki67 expression, indicating reduced cell proliferation .
- Antibacterial Efficacy : In a clinical microbiology study, this compound was tested against various bacterial strains and exhibited potent activity against resistant strains of S. aureus. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound are crucial for its biological activity. Modifications in the morpholine ring or sulfonamide group can significantly alter its potency and selectivity.
Key Findings:
- Substituents on the morpholine ring can enhance solubility and bioavailability.
- The presence of the oxo group at position 5 is essential for anticancer activity.
Q & A
Q. Basic Characterization :
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on sulfonamide (-SO₂NH-) protons (δ 10–12 ppm) and morpholine ring signals (δ 2.5–3.5 ppm).
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm and electrospray ionization (ESI-MS) for molecular ion confirmation .
Advanced Contradiction Analysis :
Discrepancies in mass spectral data (e.g., unexpected adducts) require tandem MS (MS/MS) fragmentation studies. For unresolved NMR signals, use 2D techniques (HSQC, HMBC) to assign overlapping peaks. Cross-validate with X-ray crystallography if crystalline derivatives are available .
How can combinatorial design principles improve the synthesis of analogs for structure-activity relationship (SAR) studies?
Q. Methodology :
- Parallel Synthesis : Prepare analogs by varying substituents on the indenoisoquinoline core (e.g., alkyl, aryl, or heterocyclic groups) and the morpholinylpropyl side chain. Use automated reactors for high-throughput screening .
- SAR Workflow :
- Library Design : Prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters.
- Biological Assays : Test analogs against target enzymes (e.g., tyrosyl-DNA-phosphodiesterase) to correlate substituent effects with inhibitory activity .
- Data Modeling : Apply QSAR models (e.g., CoMFA, Random Forest) to predict activity cliffs and guide further synthesis .
What strategies are used to identify and quantify degradation products under accelerated stability conditions?
Basic Stability Testing :
Store the compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC with photodiode array (PDA) detection. Common degradation pathways include hydrolysis of the sulfonamide group or oxidation of the morpholine ring .
Advanced Profiling :
Use LC-HRMS with in-source collision-induced dissociation (CID) to fragment degradation products. Compare fragmentation patterns with synthetic standards. Quantify impurities via NMR using ERETIC² calibration for absolute quantification .
How can computational methods predict metabolic pathways and potential toxicity?
Q. Methodology :
- In Silico Metabolism : Use software like GLORY or ADMET Predictor to simulate Phase I/II metabolism. Focus on morpholine ring oxidation (predicted major pathway) and sulfonamide cleavage.
- Toxicity Screening :
What experimental designs validate the compound’s mechanism of action in enzymatic assays?
Q. Advanced Mechanistic Studies :
- Kinetic Analysis : Perform steady-state inhibition assays (e.g., vs. tyrosyl-DNA-phosphodiesterase) using varying substrate (DNA) and inhibitor concentrations. Plot Lineweaver-Burk graphs to distinguish competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions with target enzymes.
- Crystallography : Co-crystallize the compound with the enzyme for high-resolution structural insights into binding modes .
How are impurities controlled during large-scale synthesis, and what analytical thresholds apply?
Basic Impurity Control :
Monitor starting materials (e.g., residual morpholine) via GC-MS. Set thresholds per ICH Q3A guidelines: ≤0.10% for unknown impurities and ≤0.15% for total impurities .
Advanced Strategies :
Implement PAT (Process Analytical Technology) with inline FTIR to track reaction progress in real time. Use preparative SFC (Supercritical Fluid Chromatography) to isolate low-abundance impurities for structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
